2-{[1,1'-biphenyl]-4-yl}-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Description
2-{[1,1'-Biphenyl]-4-yl}-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic acetamide derivative featuring a biphenyl core substituted at the 4-position with an acetamide group. The acetamide nitrogen is further connected to a 3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl moiety. This compound combines structural motifs associated with both aromatic interactions (via the biphenyl group) and hydrogen-bonding capabilities (via the 2-oxopyrrolidin-1-yl and methoxy groups). Such features are common in bioactive molecules targeting enzymes or receptors requiring hydrophobic and polar interactions .
The 3-methoxy substituent on the phenyl ring may influence solubility and metabolic stability.
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-30-23-17-21(13-14-22(23)27-15-5-8-25(27)29)26-24(28)16-18-9-11-20(12-10-18)19-6-3-2-4-7-19/h2-4,6-7,9-14,17H,5,8,15-16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIGALVSOPLTNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-biphenyl]-4-yl}-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of chloroacetamide with γ-aminobutyric acid potassium salts to form substituted acetamides . The reaction conditions often involve stirring the mixture at room temperature and purifying the product using column chromatography .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-biphenyl]-4-yl}-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
2-{[1,1’-biphenyl]-4-yl}-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action for 2-{[1,1’-biphenyl]-4-yl}-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
Physicochemical Data
Biological Activity
The compound 2-{[1,1'-biphenyl]-4-yl}-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize available data on its biological activity, focusing on its anticancer and antimicrobial properties, structural characteristics, and mechanisms of action.
Chemical Structure and Properties
The compound features a biphenyl moiety linked to an acetamide group with a methoxy and a pyrrolidine substituent. Its molecular formula is , with a molecular weight of approximately 337.39 g/mol. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have evaluated the anticancer potential of various derivatives similar to the target compound. The 5-oxopyrrolidine derivatives have shown significant activity against various cancer cell lines, particularly A549 human lung adenocarcinoma cells. For instance, compounds structurally related to our target demonstrated reduced viability in A549 cells, indicating potential cytotoxic effects.
| Compound | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| 2 | 78 | A549 | MDPI Study |
| 4 | 86 | A549 | MDPI Study |
| 6 | 64 | A549 | MDPI Study |
| 8 | 55 | A549 | MDPI Study |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest. The incorporation of specific substituents on the phenyl rings has been shown to enhance cytotoxicity, suggesting that structural modifications can significantly influence biological activity.
Antimicrobial Activity
In addition to its anticancer properties, this compound and its derivatives have been screened for antimicrobial activity against multidrug-resistant pathogens. The results indicate that certain derivatives exhibit promising activity against resistant strains of Staphylococcus aureus .
| Pathogen | MIC (µg/mL) | Compound Tested | Reference |
|---|---|---|---|
| Methicillin-resistant S. aureus | >64 | Various derivatives | MDPI Study |
| Vancomycin-intermediate S. aureus | >64 | Various derivatives | MDPI Study |
The mechanisms underlying the antimicrobial effects may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Case Studies
A notable case study involved the evaluation of a series of 5-oxopyrrolidine derivatives for their anticancer and antimicrobial properties. The study utilized MTT assays to determine cell viability post-treatment with various concentrations of the compounds over a specified duration.
Findings:
- Cytotoxicity : Several compounds exhibited significant cytotoxicity towards cancer cells while maintaining lower toxicity towards non-cancerous cells.
- Selectivity : Some derivatives displayed selective antimicrobial activity against resistant bacterial strains without affecting normal flora.
- Structure-Activity Relationship (SAR) : The study highlighted the importance of specific functional groups in enhancing biological activity, suggesting a clear pathway for future drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
